Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It has an average mass of 214.262 Da and a monoisotopic mass of 214.131744 Da .
Synthesis Analysis
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 373.1±35.0 °C at 760 mmHg, and a flash point of 179.4±25.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is -0.70 .Scientific Research Applications
Application 1: Synthesis of Biologically Active Natural Products
- Summary of the Application: Tert-butyl compounds are used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
- Methods of Application: The synthesis starts from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results or Outcomes: The synthesized compounds were characterized by spectral data. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Application 2: Synthesis of Novel Organic Compounds
- Summary of the Application: Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application: These derived compounds have shown a wide spectrum of biological activities. The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
- Results or Outcomes: These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application 3: Synthesis of Indiacen A and Indiacen B
- Summary of the Application: Tert-butyl compounds are used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
- Methods of Application: The synthesis starts from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results or Outcomes: The synthesized compounds were characterized by spectral data. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Application 4: Reaction with N,N-dimethylformamide dimethyl acetal
- Summary of the Application: Tert-butyl compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, react with N,N-dimethylformamide dimethyl acetal, which is known to readily react with substrates containing an active methylene group .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Application 5: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Summary of the Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis starts from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results or Outcomes: The synthesized compounds were characterized by spectral data. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Application 6: Reaction with N,N-dimethylformamide dimethyl acetal
- Summary of the Application: Tert-butyl compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, react with N,N-dimethylformamide dimethyl acetal, which is known to readily react with substrates containing an active methylene group .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUBUQWGNAYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620859 | |
Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
CAS RN |
179686-38-5 | |
Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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